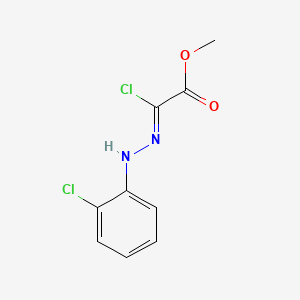

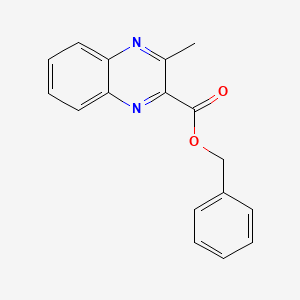

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester” can be analyzed using various methods. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The physical and chemical properties of “Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester” include its molecular formula (C9H8Cl2N2O2) and molecular weight (247.07 g/mol). A similar compound, methyl chloro(2-chlorophenyl)acetate, has a molecular weight of 219.065 Da .Aplicaciones Científicas De Investigación

Synthesis and Anticancer Activity

Research involving the synthesis of derivatives of acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester, aims at exploring potential anticancer activities. For instance, the convenient synthesis of new derivatives based on the modification of similar esters demonstrates potential for anticancer activity, focusing on the development of potent HDAC inhibitors through various chemical transformations such as saponification, hydrazinolysis, and reactions with trichloroacetonitrile and acetic anhydride (S. E. Rayes et al., 2019). These processes underscore the versatility of acetic acid esters in synthesizing compounds with potential therapeutic applications.

Stability and Derivatization Studies

Stability studies of similar compounds, such as [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid derivatives, reveal insights into the structural features that contribute to their aqueous instability and explore the possibility of stabilizing these agents through prodrug derivatization (D. Pretzer & A. Repta, 1987). Such studies are crucial for the development of stable, effective drug candidates.

Synthesis of Pyrazolones and Oxadiazoles

The synthesis of novel compounds containing pyrazolones and 1,3,4 oxadiazoles demonstrates the utility of acetic acid esters in creating compounds with potential antimicrobial activity. The preparation involves refluxing with appropriate ketones in methanol and catalytic acetic acid, highlighting the role of acetic acid esters in synthesizing biologically active molecules (M. Bhise et al., 2009).

Application in Sterilization and Coronavirus Resistance

Recent research has also explored the application of diimine Schiff base complexes, derived from compounds similar to acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester, in sterilization and providing resistance against the coronavirus (COVID-19). This innovative approach demonstrates the potential of these compounds in addressing critical health challenges (M. Refat et al., 2021).

Advanced Material Synthesis

The synthesis of sterically hindered bis(pentachlorophenyl)acetic acid and derived stable free radicals highlights the application of acetic acid esters in the development of new materials with unique properties, such as stable free radicals, which are of interest in various industrial and research contexts (P. O'neill & A. F. Hegarty, 1992).

Propiedades

IUPAC Name |

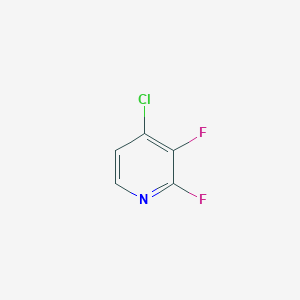

methyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2N2O2/c1-15-9(14)8(11)13-12-7-5-3-2-4-6(7)10/h2-5,12H,1H3/b13-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDQGPAZSCDNKA-JYRVWZFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NNC1=CC=CC=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/NC1=CC=CC=C1Cl)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester | |

CAS RN |

82417-83-2 |

Source

|

| Record name | Acetic acid, chloro((2-chlorophenyl)hydrazono)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082417832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Fluorobenzyl)sulfonyl]acetic acid](/img/structure/B1312927.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)

![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)